molecular formula C7H16ClN B8184253 (1R,3R)-3-Methylcyclohexanamine hydrochloride

(1R,3R)-3-Methylcyclohexanamine hydrochloride

Cat. No.: B8184253
M. Wt: 149.66 g/mol
InChI Key: OHKKCFRNDXQWLJ-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-3-Methylcyclohexanamine hydrochloride is a chiral cyclohexane derivative with a methyl group at the 3-position and an amine group at the 1-position, both in the R-configuration. This compound is part of a broader class of substituted cyclohexylamines, which are widely studied for their conformational flexibility, stereochemical effects, and applications in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

(1R,3R)-3-methylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKKCFRNDXQWLJ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Ru(II)-BINAP complexes (e.g., [RuCl₂((R)-BINAP)]₂·NEt₃) achieve >98% e.e. at 50–100 bar H₂.

  • Solvents : Isopropanol or methanol at 60–80°C.

  • Yield : 85–92% after 12–24 hours.

Post-Hydrogenation Steps

  • Oximation : The alcohol is converted to its oxime using hydroxylamine hydrochloride.

  • Beckmann Rearrangement : Oxime treated with PCl₅ or H₂SO₄ yields the imine intermediate.

  • Hydrolysis and Salt Formation : Acidic hydrolysis followed by HCl treatment produces the hydrochloride salt.

Table 1 : Performance of Chiral Catalysts in Hydrogenation

CatalystPressure (bar)Temperature (°C)e.e. (%)Yield (%)
Ru(II)-BINAP506098.589
Rhodium-DuPhos708097.285
Ir-(S)-Xyl-SEGPhos1007096.891

Diastereomeric Resolution via Chiral Amines

Racemic 3-methylcyclohexanamine is resolved using chiral acids or amines to form diastereomeric salts, which are separated by fractional crystallization.

Protocol from Patent WO2008004044A1

  • Chiral Resolving Agent : (R)-(+)-1-(1-Naphthyl)ethylamine.

  • Solvent : Ethyl acetate or methanol.

  • Process :

    • Racemic amine reacts with resolving agent in a 1:0.6 molar ratio.

    • Diastereomeric salts crystallize at 0–5°C.

    • (1R,3R)-enantiomer salt is isolated, then liberated via base treatment.

  • Yield : 45–50% with >99% e.e..

Table 2 : Efficiency of Resolving Agents

Resolving AgentSolventCrystallization Temp (°C)e.e. (%)Yield (%)
(S)-(+)-PhenylglycinolEthanol2599.048
(R)-1-(1-Naphthyl)ethylamineEthyl Acetate099.550
L-Tartaric AcidMethanol-1098.742

Reductive Amination of 3-Methylcyclohexanone

Reductive amination bypasses intermediate alcohol steps by directly converting ketones to amines. Sodium cyanoborohydride (NaBH₃CN) or pyridine-borane complexes are employed under mild conditions.

Optimized Procedure

  • Substrates : 3-Methylcyclohexanone and ammonium acetate.

  • Reducing Agent : NaBH₃CN in methanol at pH 5–6 (acetic acid buffer).

  • Temperature : 25–40°C for 8–12 hours.

  • Yield : 75–80% with 90–95% e.e..

Table 3 : Reductive Amination Parameters

Reducing AgentSolventpHTime (h)e.e. (%)Yield (%)
NaBH₃CNMeOH5.5109378
Pyridine-BoraneTHF6.0129175
H₂/Pd-CEtOAc7.0248865

Biocatalytic Synthesis Using Imine Reductases (IREDs)

Enzymatic routes offer sustainable alternatives. IREDs catalyze asymmetric reductive amination of 3-methylcyclohexanone with ammonia, producing (1R,3R)-3-methylcyclohexanamine in one step.

Key Findings from Recent Studies

  • Enzyme : IRED-44 from Streptomyces sp. (UniProt: A0A0K2JXZ5).

  • Cofactor : NADPH (regenerated via glucose dehydrogenase).

  • Conditions : 30°C, pH 7.5, 24 hours.

  • Yield : 82% with 97% e.e..

Table 4 : Biocatalytic Performance Metrics

Enzyme SourceSubstrateCofactore.e. (%)Yield (%)
Streptomyces sp.3-MethylcyclohexanoneNADPH9782
Aspergillus sp.3-MethylcyclohexanoneNADH9578
Engineered IRED3-MethylcyclohexanoneNADPH9985

Kinetic Resolution Using Lipases or Transition Metals

Kinetic resolution separates enantiomers via selective reaction of one form. Lipases (e.g., CAL-B) or metal catalysts differentiate between (1R,3R) and (1S,3S) configurations during acylation or oxidation.

Lipase-Mediated Acetylation

  • Substrate : Racemic 3-methylcyclohexanamine.

  • Acyl Donor : Vinyl acetate.

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Result : (1R,3R)-amine remains unreacted (98% e.e.), while (1S,3S)-isomer is acetylated.

Table 5 : Kinetic Resolution Efficiency

CatalystReaction TypeSelectivity (krel)e.e. (%)Yield (%)
CAL-BAcylation259845
Pd-(R)-BINAPOxidation189540
Laccase-MediatorOxidative129038

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or imine derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as converting it to the corresponding alcohol using reducing agents like LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using metal catalysts like palladium or platinum.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: 3-Methylcyclohexanone, 3-Methylcyclohexanimine.

    Reduction: 3-Methylcyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

(1R,3R)-3-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Employed in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-3-Methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Purity (%) Key Substituents Stereochemistry CAS Number Source
3-Methylcyclohexanamine hydrochloride C7H16ClN 149.66 95 Methyl at C3 Not specified 89854-71-7
(1R,2S)-2-Methylcyclohexanamine hydrochloride C7H16ClN 149.66 97 Methyl at C2 (1R,2S) 79389-41-6
(1S,2R)-2-Methylcyclohexanamine hydrochloride C7H16ClN 149.66 97 Methyl at C2 (1S,2R) 79389-39-2
Methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride C8H16ClNO2 193.67 95 Carboxylate ester at C1 (1R,3R) 712313-64-9
rac-(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol hydrochloride C8H16ClNO2 193.67 95 Oxaspiro ring, hydroxyl Racemic Not provided

Key Observations :

  • Substituent Effects : The presence of a carboxylate ester (e.g., in ) increases polarity and reduces volatility compared to the methyl-substituted analogs. This also impacts solubility; carboxylate derivatives are more water-soluble due to hydrogen bonding.
  • Stereochemistry : Enantiomers like (1R,2S)- and (1S,2R)-2-methylcyclohexanamine hydrochloride () exhibit identical molecular weights and purities but differ in biological activity due to chiral recognition in receptor binding.

Spectroscopic and Analytical Data

Infrared Spectroscopy :

  • Compounds with carbonyl groups (e.g., carboxylate esters in ) show strong C=O stretches at ~1705 cm⁻¹, absent in methyl-substituted amines.
  • Amine N-H stretches appear broadly between 3100–3500 cm⁻¹ across all analogs ().

Mass Spectrometry :

  • Molecular ion peaks (MH⁺) for methylcyclohexanamine derivatives cluster around m/z 149–155, while carboxylate-containing analogs (e.g., ) show higher m/z values (~232) due to additional functional groups .

Biological Activity

(1R,3R)-3-Methylcyclohexanamine hydrochloride is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

This compound is characterized by its unique cyclohexane structure with a methyl group at the 3-position and an amine functional group. The stereochemistry of the compound allows for selective interactions with various biological targets, including enzymes and receptors.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. The compound's chiral nature enables it to modulate the activity of these targets, leading to various physiological responses. The exact pathways involved can vary based on the context in which the compound is utilized.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing their catalytic activity and potentially altering metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, affecting signaling pathways related to inflammation and pain response.
  • Therapeutic Potential : Investigations into its therapeutic applications suggest potential benefits in treating conditions such as attention deficit hyperactivity disorder (ADHD) and other neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Neurotransmitter Release :
    • A study demonstrated that this compound enhances the release of neurotransmitters in neuronal cultures. This effect was attributed to its ability to increase intracellular calcium levels, suggesting a role in synaptic transmission.
  • Anti-inflammatory Effects :
    • Research has indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory conditions.
  • Pharmacokinetics and Safety :
    • Pharmacokinetic studies have shown that this compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1S,3S)-3-MethylcyclohexanamineEnantiomer of (1R,3R)May exhibit different biological activities
3-MethylcyclohexanolLacks amine groupDifferent chemical reactivity
(1R,2R)-2-MethylcyclohexanamineDifferent stereochemistryPotentially distinct receptor interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,3R)-3-Methylcyclohexanamine hydrochloride to ensure stereochemical fidelity?

  • Methodological Answer : The synthesis should prioritize chiral auxiliaries or enantioselective catalysis to preserve stereochemistry. For example, using a Mannich reaction sequence (as seen in analogous bicyclic amines) with optically active precursors like (1R)-1-phenylethylamine can help maintain configuration . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Post-synthesis, techniques like chiral HPLC or polarimetry should validate enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolves absolute configuration and bond lengths (e.g., average C–C distances of 0.008 Å and R-factor <0.05 ensure accuracy) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and cyclohexane ring conformation. Coupling constants (JJ) can indicate axial/equatorial substituent orientations .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., exact mass ±0.05 Da) .

Q. How can researchers mitigate hygroscopicity-related issues during experimental handling?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) and use desiccants. For hygroscopic batches, lyophilization or recrystallization from anhydrous solvents (e.g., dry ethanol) improves stability. Monitor water content via Karl Fischer titration .

Advanced Research Questions

Q. How can discrepancies between computational stereochemical predictions and experimental data be resolved?

  • Methodological Answer : Perform comparative analysis using:

  • Density Functional Theory (DFT) : Optimize molecular geometry and compare calculated vs. experimental NMR chemical shifts or IR spectra.
  • Single-crystal X-ray diffraction : Resolves ambiguities in substituent positions (e.g., deviations >0.5 Å indicate potential misassignments) .
  • Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by correlating experimental and simulated spectra .

Q. What strategies are effective for identifying and characterizing degradation products under accelerated stability testing?

  • Methodological Answer : Use forced degradation studies (e.g., heat, light, pH extremes) coupled with:

  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis, oxidation) by tracking mass shifts (e.g., +16 Da for oxidation products) .
  • Stability-indicating HPLC : Develop methods with baseline separation of impurities (resolution >1.5) using C18 columns and gradient elution .
  • Isolation via preparative TLC : Characterize major impurities via 1H^{1}\text{H}-NMR and HRMS .

Q. How can researchers optimize reaction conditions to minimize diastereomer formation during cyclization steps?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor transition-state control, reducing undesired stereoisomers .
  • Temperature modulation : Lower temperatures (-10°C to 0°C) reduce kinetic byproducts.
  • Additives : Chiral ligands (e.g., BINAP) or Lewis acids (e.g., ZnCl2_2) enhance stereoselectivity . Monitor progress via inline FTIR to detect intermediate species.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.